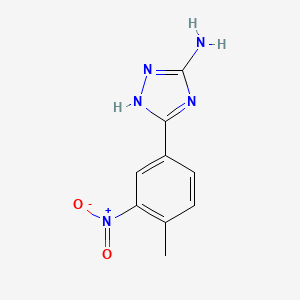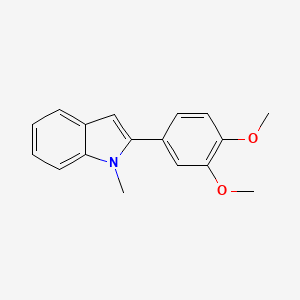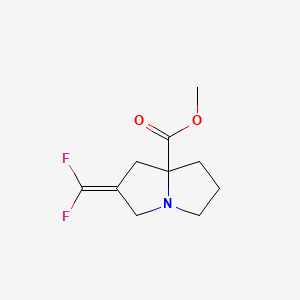
4-Chloro-5-(chloromethyl)-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(chloromethyl)-2-methylpyridine is an organic compound belonging to the class of chlorinated pyridines. It features a pyridine ring substituted with chlorine and chloromethyl groups at the 4th and 5th positions, respectively, and a methyl group at the 2nd position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chloromethylation of Pyridine Derivatives: One common synthetic route involves the chloromethylation of pyridine derivatives using formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions and may require a catalyst such as zinc chloride.
Halogenation Reactions: Another method involves the direct halogenation of pyridine derivatives. For instance, 2-methylpyridine can be chlorinated using chlorine gas in the presence of a suitable catalyst to introduce the chlorine and chloromethyl groups.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group, resulting in different structural isomers.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia and amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Methylene-substituted pyridines.
Substitution Products: Amine-substituted pyridines.
Aplicaciones Científicas De Investigación
4-Chloro-5-(chloromethyl)-2-methylpyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Chloro-5-(chloromethyl)-2-methylpyridine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the biological system being studied.
Comparación Con Compuestos Similares
4-Chloro-2-methylpyridine: Lacks the chloromethyl group.
5-(Chloromethyl)-2-methylpyridine: Lacks the chlorine at the 4th position.
2-Methylpyridine: Lacks both chlorine and chloromethyl groups.
Uniqueness: 4-Chloro-5-(chloromethyl)-2-methylpyridine is unique due to the presence of both chlorine and chloromethyl groups on the pyridine ring, which can significantly alter its chemical reactivity and biological activity compared to its similar counterparts.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C7H7Cl2N |
|---|---|
Peso molecular |
176.04 g/mol |
Nombre IUPAC |
4-chloro-5-(chloromethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-7(9)6(3-8)4-10-5/h2,4H,3H2,1H3 |
Clave InChI |
GYTWIVQETKMJDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S)-4-benzyl-3-[(2R)-2-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutanoyl]-1,3-oxazolidin-2-one](/img/structure/B15333319.png)

![(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B15333328.png)
![3-Iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15333333.png)


![8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B15333361.png)


![[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol](/img/structure/B15333393.png)
![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B15333399.png)

